CH 141

Overview

Description

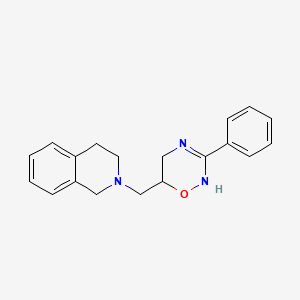

CH 141 is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an oxadiazine ring with a tetrahydroisoquinoline moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH 141 typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyl-5,6-dihydro-2h-1,2,4-oxadiazine with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

CH 141 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound referred to as CH 141, specifically (E)-N-[2-(3,4-Dimethoxyphenyl) ethyl]-3-Phenyl Acrylamide, has been investigated primarily for its potential applications in the field of medicinal chemistry, particularly as a therapeutic agent for Alzheimer's disease. This article will explore the scientific research applications of this compound, including detailed case studies and data tables that highlight its efficacy and mechanisms of action.

Case Studies

- Preclinical Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly improved memory performance in mice subjected to scopolamine-induced amnesia. Behavioral tests such as the Morris water maze indicated enhanced spatial learning and memory retention compared to control groups .

- Neuroprotective Properties : In vitro experiments revealed that this compound exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines in neuronal cultures. This effect was confirmed through quantitative PCR and Western blot analyses, showing decreased levels of Bax (pro-apoptotic) and increased levels of Bcl-2 (anti-apoptotic) proteins .

- Molecular Docking Studies : Computational studies using molecular docking techniques showed that this compound has a superior binding affinity for α7nAChR compared to other known agonists, such as GTS21. The binding energy calculations suggest that this compound stabilizes the receptor in an active conformation, enhancing its pharmacological effects .

Data Table: Summary of Findings

| Study Type | Outcome Measure | Result |

|---|---|---|

| Preclinical Efficacy | Memory Performance | Significant improvement in Morris maze |

| Neuroprotective Properties | Cytokine Expression | Reduced pro-inflammatory cytokines |

| Molecular Docking | Binding Affinity | Higher affinity than GTS21 |

Mechanism of Action

The mechanism by which CH 141 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another heterocyclic compound with similar structural features.

Baicalin: A compound with a benzopyran structure that shares some functional similarities.

Diazepam: A benzodiazepine with a different core structure but similar pharmacological properties.

Uniqueness

What sets CH 141 apart is its combination of an oxadiazine ring with a tetrahydroisoquinoline moiety. This unique structure provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

CAS No. |

78279-88-6 |

|---|---|

Molecular Formula |

C19H21N3O |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine |

InChI |

InChI=1S/C19H21N3O/c1-2-7-16(8-3-1)19-20-12-18(23-21-19)14-22-11-10-15-6-4-5-9-17(15)13-22/h1-9,18H,10-14H2,(H,20,21) |

InChI Key |

GWAKPCRBHTWEKQ-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine 3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine CH 141 CH-141 PTHIQDO |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.